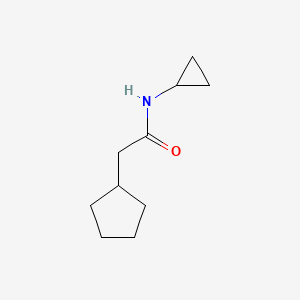
2-cyclopentyl-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-cyclopropylacetamide, also known as CPP-115, is a synthetic compound that belongs to the family of GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that is responsible for the breakdown of gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been studied extensively for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
The mechanism of action of 2-cyclopentyl-N-cyclopropylacetamide is through the inhibition of GABA aminotransferase. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This increased availability of GABA leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GABA levels, this compound has been shown to increase the levels of other neurotransmitters, including dopamine and norepinephrine. Additionally, this compound has been shown to increase the expression of genes involved in synaptic plasticity, which is the ability of neurons to change their structure and function in response to experience.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyclopentyl-N-cyclopropylacetamide in lab experiments is its specificity for GABA aminotransferase. This specificity allows researchers to study the effects of GABA modulation in a more targeted manner. Additionally, this compound has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-cyclopentyl-N-cyclopropylacetamide. One area of interest is the potential use of this compound in the treatment of addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior in animal models, and there is potential for clinical trials to investigate its efficacy in human addiction. Additionally, there is ongoing research into the potential use of this compound in the treatment of epilepsy and anxiety disorders. Finally, there is potential for further research into the biochemical and physiological effects of this compound, including its effects on synaptic plasticity and other neurotransmitter systems.
Métodos De Síntesis
2-cyclopentyl-N-cyclopropylacetamide can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with cyclopentanone to form the intermediate, 2-cyclopentylcyclopropyl ketone. The ketone is then reacted with ethyl chloroacetate to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-cyclopentyl-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to be effective in reducing seizures and increasing the threshold for seizure induction. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propiedades
IUPAC Name |
2-cyclopentyl-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10(11-9-5-6-9)7-8-3-1-2-4-8/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXNBVGTAHQNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)

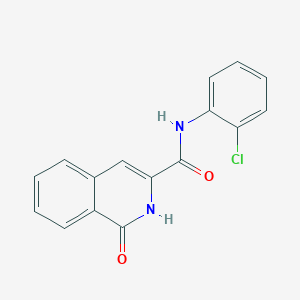
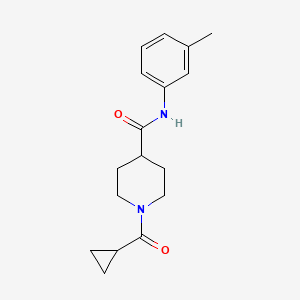
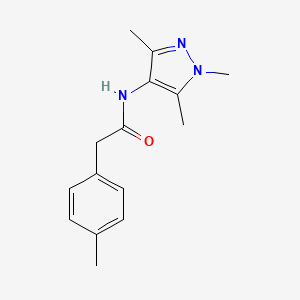

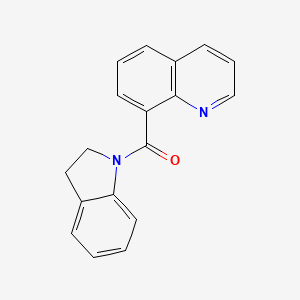






![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)